molecular formula C19H26N6 B5869231 N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine

N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine

Cat. No. B5869231
M. Wt: 338.4 g/mol
InChI Key: FTUASJMDPFCADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine, commonly known as MPDP or MPDPH, is a selective dopamine transporter ligand. It is a member of the pyrimidine-based compounds and has been used in scientific research to study the dopamine system and its role in various physiological and pathological conditions.

Mechanism of Action

MPDP selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various physiological and pathological conditions.
Biochemical and Physiological Effects:
MPDP has been shown to have a positive effect on various physiological and pathological conditions. It has been shown to increase dopamine levels in the brain, which has been linked to an improvement in mood, motivation, and attention. MPDP has also been shown to have potential therapeutic effects in conditions such as Parkinson's disease, depression, and addiction.

Advantages and Limitations for Lab Experiments

MPDP has several advantages when used in lab experiments. It is a highly selective dopamine transporter ligand, which makes it a useful tool for studying the dopamine system. It is also relatively stable and has a long half-life, which makes it easier to handle and use in experiments.
One limitation of using MPDP in lab experiments is that it is a synthetic compound, and its effects may not be representative of natural dopamine transporter ligands. Additionally, the effects of MPDP may vary depending on the dose and duration of administration.

Future Directions

There are several future directions for the use of MPDP in scientific research. One potential area of research is the use of MPDP in the treatment of Parkinson's disease. MPDP has been shown to increase dopamine levels in the brain, which may have a positive effect on the symptoms of Parkinson's disease.
Another potential area of research is the use of MPDP in the treatment of addiction. MPDP has been shown to have a positive effect on the reward system, which may make it a useful tool in the treatment of addiction.
Overall, MPDP is a useful tool for studying the dopamine system and its role in various physiological and pathological conditions. Its selective binding to the dopamine transporter and ability to increase extracellular dopamine levels make it a valuable compound for scientific research.

Synthesis Methods

MPDP is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 4-methyl-6-(1-piperidinyl) pyrimidine-2-amine to form the intermediate product. This intermediate is then reacted with guanidine hydrochloride to produce the final product, MPDP.

Scientific Research Applications

MPDP has been extensively used in scientific research to study the dopamine system and its role in various physiological and pathological conditions. It has been used to study the effects of dopamine transporter inhibition on the reward system, addiction, and other neurological disorders.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-13-7-8-16(14(2)11-13)22-18(20)24-19-21-15(3)12-17(23-19)25-9-5-4-6-10-25/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUASJMDPFCADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)N3CCCCC3)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=N2)N3CCCCC3)C)/N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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